4-(decanoylamino)-N-(2,6-dichloro-4-nitrophenyl)benzamide
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Overview
Description
4-(decanoylamino)-N-(2,6-dichloro-4-nitrophenyl)benzamide is a complex organic compound that features a benzamide core substituted with a decanoylamino group and a 2,6-dichloro-4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(decanoylamino)-N-(2,6-dichloro-4-nitrophenyl)benzamide typically involves multiple steps:
Formation of the Decanoylamino Group: This step involves the reaction of decanoic acid with an amine to form the decanoylamino group.
Introduction of the 2,6-Dichloro-4-Nitrophenyl Group: This step involves the nitration and chlorination of a phenyl ring to introduce the 2,6-dichloro-4-nitrophenyl group.
Coupling Reaction: The final step involves coupling the decanoylamino group with the 2,6-dichloro-4-nitrophenyl group through an amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(decanoylamino)-N-(2,6-dichloro-4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 4-(decanoylamino)-N-(2,6-dichloro-4-aminophenyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Decanoic acid and 2,6-dichloro-4-nitroaniline.
Scientific Research Applications
4-(decanoylamino)-N-(2,6-dichloro-4-nitrophenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as liquid crystals or polymers.
Biological Studies: It can be used to study the interactions of small molecules with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may be used in the synthesis of other complex organic compounds or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(decanoylamino)-N-(2,6-dichloro-4-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The decanoylamino group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The 2,6-dichloro-4-nitrophenyl group can participate in various biochemical pathways, potentially leading to the modulation of enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-4-nitrophenol: A simpler compound with similar functional groups but lacking the decanoylamino group.
4-(2,6-Dichloro-4-nitrophenyl)morpholine: Another compound with a similar aromatic substitution pattern but different amine substitution.
Uniqueness
4-(decanoylamino)-N-(2,6-dichloro-4-nitrophenyl)benzamide is unique due to the presence of both the decanoylamino group and the 2,6-dichloro-4-nitrophenyl group. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C23H27Cl2N3O4 |
---|---|
Molecular Weight |
480.4 g/mol |
IUPAC Name |
4-(decanoylamino)-N-(2,6-dichloro-4-nitrophenyl)benzamide |
InChI |
InChI=1S/C23H27Cl2N3O4/c1-2-3-4-5-6-7-8-9-21(29)26-17-12-10-16(11-13-17)23(30)27-22-19(24)14-18(28(31)32)15-20(22)25/h10-15H,2-9H2,1H3,(H,26,29)(H,27,30) |
InChI Key |
LEIBNMWDYMNNGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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